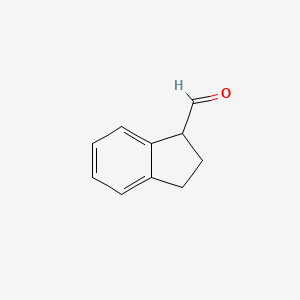
1-(aminomethyl)-N-benzyl-N-methylcyclohexan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(aminomethyl)-N-benzyl-N-methylcyclohexan-1-amine, also known as benzylpiperazine (BZP), is a synthetic compound that belongs to the class of piperazines. BZP has been used as a recreational drug due to its stimulant properties. However, in recent years, BZP has gained attention in scientific research due to its potential therapeutic applications.
Mécanisme D'action
Target of Action
The compound 1-(aminomethyl)-N-benzyl-N-methylcyclohexan-1-amine is structurally similar to Gabapentin . Gabapentin primarily targets calcium channels . These channels play a crucial role in the transmission of electrical signals in nerve cells, which is essential for normal functioning of the nervous system .
Mode of Action
Gabapentin acts by decreasing the activity of a subset of calcium channels . This action reduces the release of excitatory neurotransmitters, thereby decreasing neuronal excitability and reducing the perception of pain .
Biochemical Pathways
It is known that the drug’s action on calcium channels can influence several downstream pathways involved in pain perception and seizure activity .
Pharmacokinetics
Gabapentin has a bioavailability of 27–60% , which is inversely proportional to dose . . The drug is excreted by the kidneys . These properties impact the drug’s bioavailability and determine the dosing regimen.
Result of Action
The action of Gabapentin results in the reduction of neuronal excitability, which can alleviate symptoms of conditions like neuropathic pain and partial seizures . It is also used off-label for the treatment of non-neuropathic pain, anxiety disorders, and bipolar disorder .
Action Environment
The action, efficacy, and stability of Gabapentin can be influenced by various environmental factors. For instance, factors such as diet, living habits, and residential environment can affect the body’s response to the drug . Additionally, genetic factors can influence how an individual metabolizes and responds to Gabapentin .
Avantages Et Limitations Des Expériences En Laboratoire
BZP has several advantages for lab experiments, including its easy synthesis and availability, as well as its well-characterized mechanism of action. However, BZP also has limitations, including its potential for abuse and its lack of specificity for certain neurotransmitter systems.
Orientations Futures
There are several future directions for research on BZP. One area of interest is the potential use of BZP as a treatment for neurological disorders such as Parkinson's disease and depression. Another area of interest is the development of more specific and potent BZP analogs that can be used as research tools and potential therapeutics. Additionally, further research is needed to better understand the long-term effects of BZP use on the body and brain.
Méthodes De Synthèse
BZP can be synthesized by the reaction of benzyl chloride and N-methylcyclohexylamine in the presence of a base. The reaction results in the formation of BZP as a white crystalline solid. The purity of BZP can be improved by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
BZP has been studied for its potential therapeutic applications in various fields of research. In neuroscience, BZP has been investigated for its effects on the central nervous system. BZP has been shown to increase dopamine and serotonin levels in the brain, which may have implications for the treatment of neurological disorders such as Parkinson's disease and depression.
Propriétés
IUPAC Name |
1-(aminomethyl)-N-benzyl-N-methylcyclohexan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2/c1-17(12-14-8-4-2-5-9-14)15(13-16)10-6-3-7-11-15/h2,4-5,8-9H,3,6-7,10-13,16H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBZUGXDFZLYGQH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2(CCCCC2)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-(2-methoxynaphthalen-1-yl)-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B2399812.png)

![N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-5-nitrobenzo[b]thiophene-2-carboxamide](/img/structure/B2399815.png)
![1-(1,6-Dioxaspiro[2.4]heptan-4-yl)-N,N-dimethylmethanamine](/img/structure/B2399816.png)
![N-[3-(1H-benzimidazol-2-yl)-6-methoxy-2H-chromen-2-ylidene]-N-(4-methoxyphenyl)amine](/img/structure/B2399817.png)




![methyl 2-((3-(4-fluorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)propanoate](/img/structure/B2399827.png)
![1-((2-((4-acetylphenyl)amino)-2-oxoethyl)thio)-N-cyclopentyl-4-methyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2399828.png)